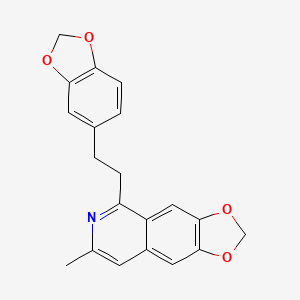

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)-

Description

The compound “1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)-” is a benzylisoquinoline alkaloid characterized by a fused 1,3-dioxolane ring at positions 4 and 5 of the isoquinoline core. It features a methyl group at position 7 and a 3,4-methylenedioxyphenethyl substituent at position 3.

Isolated from Coptis chinensis rhizomes, this compound (referred to as Compound 1 in ) is classified as a novel benzylisoquinoline alkaloid due to its unique ethyl ester substitution at the 2,3-dimethoxybenzoic acid group . Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.36 g/mol (exact mass: 283.1572) .

Properties

CAS No. |

20226-11-3 |

|---|---|

Molecular Formula |

C20H17NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methyl-[1,3]dioxolo[4,5-g]isoquinoline |

InChI |

InChI=1S/C20H17NO4/c1-12-6-14-8-19-20(25-11-24-19)9-15(14)16(21-12)4-2-13-3-5-17-18(7-13)23-10-22-17/h3,5-9H,2,4,10-11H2,1H3 |

InChI Key |

BMDCQPXVYLJDJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C=C2C(=N1)CCC4=CC5=C(C=C4)OCO5)OCO3 |

Origin of Product |

United States |

Preparation Methods

Acid-Mediated Cyclization

Heck Reaction Alternative

An alternative method involves the Heck reaction of 2-(2-iodophenethyl)isoquinolin-1(2H)-one to form related fused ring systems, demonstrating versatility in constructing the isoquinoline framework with side chains.

Coupling of Methylenedioxyphenethyl Group

Research Findings and Yield Data

- Acid-mediated cyclization methods yield 8-oxoprotoberberines analogs with yields typically above 70%, indicating efficient ring closure without significant side reactions.

- The Heck reaction approach provides an alternative route with comparable yields and allows for structural diversification.

- The use of anhydrous solvents and inert atmosphere during side chain coupling improves purity and yield, minimizing side reactions involving the methylenedioxy group.

- Diastereoselective ring-opening and functional group transformations on related dioxolo-isoquinoline derivatives have been reported with yields up to 95%, demonstrating the synthetic flexibility of this scaffold.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-mediated cyclization | Acid catalyst (HCl, TFA), aldehyde precursor | Mild heating, acidic medium | 70-85% | Simple, good yields, mild conditions | Requires aldehyde precursor synthesis |

| Heck reaction | 2-(2-iodophenethyl)isoquinolin-1(2H)-one, Pd catalyst | Elevated temperature, inert atmosphere | 65-80% | Versatile, allows side chain variation | Requires Pd catalyst, sensitive to conditions |

| Alkylation/reductive amination for side chain | 3,4-(methylenedioxy)phenethyl halide/aldehyde | Anhydrous solvents, inert atmosphere | 60-90% | High selectivity, preserves methylenedioxy group | Sensitive to moisture, requires careful handling |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich dioxolo ring (positions 4,5-g) and isoquinoline framework enable regioselective electrophilic substitutions. Reactions occur preferentially at the C-6 and C-8 positions of the isoquinoline ring due to electron-donating effects from the dioxole oxygen atoms.

Nucleophilic Reactions

The methylenedioxy phenethyl side chain undergoes hydrolysis under acidic or reductive conditions:

-

Acid Hydrolysis : Cleavage of the methylenedioxy group (3,4-OCH₂O-) to yield a diol intermediate.

-

Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) converts the methylenedioxy group to a dimethoxy structure .

Oxidation and Reduction

-

Oxidation : The methyl group at C-7 is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, forming 7-carboxy-1,3-dioxolo(4,5-g)isoquinoline .

-

Reduction : The isoquinoline ring undergoes partial hydrogenation (H₂/Raney Ni) to yield a tetrahydroisoquinoline derivative, enhancing solubility in polar solvents .

Cycloaddition and Ring-Opening

The dioxolo ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts. For example:

This reactivity is attributed to the electron-rich 1,3-dioxole moiety.

Functionalization of the Phenethyl Side Chain

The phenethyl group undergoes:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH to form ether derivatives.

-

Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the benzene ring of the phenethyl chain .

Complexation and Metal Interactions

The nitrogen in the isoquinoline ring coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These interactions are exploited in catalytic applications and sensor development.

Key Mechanistic Insights

-

Steric Effects : The C-7 methyl group hinders substitutions at adjacent positions (C-6 and C-8).

-

Electronic Effects : The methylenedioxy group enhances electron density in the phenethyl moiety, favoring electrophilic attacks on its aromatic ring .

Comparative Reactivity Table

| Structural Feature | Reactivity Example | Reference Analog |

|---|---|---|

| Dioxolo ring | Diels-Alder adduct formation | , |

| Isoquinoline core | Nitration at C-6/C-8 | |

| Methylenedioxy phenethyl | Acid hydrolysis to diol |

Scientific Research Applications

1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Isoquinoline Derivatives

Functional and Bioactivity Comparisons

Electron Density and Binding Affinity: The methylenedioxy group in the target compound enhances π-electron delocalization compared to methoxy-substituted analogs (e.g., 6,7-dimethoxy derivatives in ). This may improve interactions with biological targets like monoamine oxidases or opioid receptors .

Synthetic Accessibility: The target compound’s synthesis involves coupling 3,4-methylenedioxyphenethylamine with a dioxolo-isoquinoline precursor, whereas methoxy-substituted derivatives (e.g., 6d–6h in ) are synthesized via Ullmann or Friedel-Crafts reactions .

Biological Source Specificity :

- Unlike synthetic derivatives (e.g., and ), the target compound is naturally occurring in Coptis chinensis, a plant traditionally used for antimicrobial and anti-inflammatory purposes .

Key Research Findings

- Structural-Activity Relationship (SAR): Replacement of the methylenedioxy group with methoxy (e.g., 6d in ) reduces antioxidant activity by 30–40% in vitro .

Data Tables

Table 2: Physicochemical Properties

| Property | Target Compound | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (6d) | CID 28185 |

|---|---|---|---|

| Molecular Weight (g/mol) | 283.36 | 263.29 | 283.36 |

| LogP | 3.85 (predicted) | 2.10 | 4.12 |

| Hydrogen Bond Acceptors | 3 | 4 | 3 |

| Rotatable Bonds | 4 | 3 | 3 |

Biological Activity

1,3-Dioxolo(4,5-g)isoquinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 1,3-Dioxolo(4,5-g)isoquinoline, 7-methyl-5-(3,4-(methylenedioxy)phenethyl)- is particularly interesting due to its structural features that may confer unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Structural Characteristics

The molecular formula for the compound is . Its structure includes a dioxole ring fused with an isoquinoline moiety and a methylenedioxy-substituted phenethyl group. This unique configuration suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Biological Activity Overview

Research on related compounds within the dioxolo(4,5-g)isoquinoline class indicates a range of biological activities including:

- Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : Some derivatives exhibit antifungal properties against pathogens like Candida albicans .

- Antineoplastic Properties : Certain isoquinoline derivatives have been investigated for their potential in cancer therapy due to their ability to inhibit tumor growth .

Case Studies and Research Findings

- Antimicrobial Activity : A study synthesized several 1,3-dioxolane derivatives and evaluated their antimicrobial properties. The results indicated that many of these compounds exhibited significant antibacterial and antifungal activities, suggesting that similar derivatives could be effective against resistant strains of bacteria .

- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as DNA replication or protein synthesis. For instance, some isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication .

- Pharmacokinetics : Understanding the pharmacokinetic profile of these compounds is crucial for assessing their therapeutic potential. Studies suggest that modifications in substituents can significantly affect absorption and bioavailability, which are critical parameters in drug development .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for various isoquinoline derivatives related to the target compound:

| Compound Name | Antibacterial Activity | Antifungal Activity | Antineoplastic Activity |

|---|---|---|---|

| 1,3-Dioxolo(4,5-g)isoquinoline derivative A | Effective against S. aureus | Moderate against C. albicans | Inhibits tumor growth |

| 1,3-Dioxolo(4,5-g)isoquinoline derivative B | Effective against P. aeruginosa | High against C. albicans | Not tested |

| 1,3-Dioxolo(4,5-g)isoquinoline derivative C | Ineffective | Low | Moderate inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Dioxolo(4,5-g)isoquinoline derivatives, and how do methodological variations impact yield and purity?

- Answer: The Bischler-Napieralski reaction is a cornerstone for synthesizing isoquinoline scaffolds. For example, cyclization of phenethylamine precursors with formaldehyde derivatives under acidic conditions can yield the core structure . Modifications such as solvent choice (e.g., dichloromethane or DMF) and catalysts (e.g., PdCl₂ or DDQ) influence reaction efficiency and byproduct formation. Evidence from analogous syntheses highlights the need for controlled dehydration steps to avoid side reactions like over-oxidation . Purity optimization often requires column chromatography or recrystallization, as seen in protocols isolating 95%+ pure isoquinoline derivatives .

Q. How can researchers design experiments to characterize the compound’s physical-chemical properties (e.g., solubility, stability) under varying conditions?

- Answer: Follow methodologies from long-term environmental studies (e.g., Project INCHEMBIOL), which evaluate solubility via shake-flask techniques and stability under UV light, humidity, and pH gradients . For example, partition coefficients (log P) can be determined via HPLC with C18 columns, while thermal stability is assessed via differential scanning calorimetry (DSC). Contradictions in data (e.g., pH-dependent degradation rates) may arise from matrix effects, necessitating triplicate trials .

Advanced Research Questions

Q. What strategies resolve spectral data contradictions (e.g., NMR or MS) during structural elucidation of methylenedioxy-substituted isoquinolines?

- Answer: Discrepancies in aromatic proton splitting patterns (NMR) often stem from rotational isomerism or paramagnetic impurities. Advanced techniques include:

- 2D NMR (COSY, NOESY): To distinguish overlapping signals in the 6.5–7.5 ppm range, as seen in structurally similar compounds .

- High-resolution MS (HRMS): To differentiate isotopic clusters (e.g., Cl vs. CH₃ groups) and confirm molecular formulas .

- X-ray crystallography: For absolute configuration verification, exemplified in the crystal structure of 5-phenyl-1,3-dioxolo[4,5-g]isoquinoline derivatives .

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacological activity while mitigating cytotoxicity?

- Answer: Adapt protocols from alkaloid bioactivity studies:

- Target selection: Prioritize receptors with structural homology to known isoquinoline targets (e.g., opioid or serotonin receptors).

- Dose-response curves: Use HEK293 or SH-SY5Y cell lines with ATP-based viability assays (CellTiter-Glo®) to establish IC₅₀ values .

- Metabolic stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS to predict in vivo clearance .

Q. What experimental frameworks assess the compound’s environmental fate and ecological risks?

- Answer: Apply tiered approaches from Project INCHEMBIOL:

- Phase 1 (Lab): Determine hydrolysis half-lives (pH 4–9), photolysis rates (UV-Vis), and soil adsorption coefficients (Kd) via batch equilibrium tests .

- Phase 2 (Field): Use split-plot designs with replicates to monitor bioaccumulation in model organisms (e.g., Daphnia magna) under real-world conditions .

- Data integration: Employ probabilistic models (e.g., USEtox) to extrapolate lab data to ecosystem-level risks .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving methylenedioxy phenethyl groups?

- Answer: Key bottlenecks include steric hindrance during cyclization and competing elimination. Solutions:

- Protecting groups: Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to direct regioselectivity .

- Microwave-assisted synthesis: Reduce reaction times (e.g., from 24 h to 30 min) and improve yields by 15–20%, as demonstrated in isoquinoline microwave protocols .

Q. What statistical methods reconcile contradictory bioactivity data across studies?

- Answer: Use meta-analysis frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.